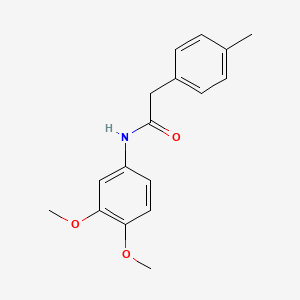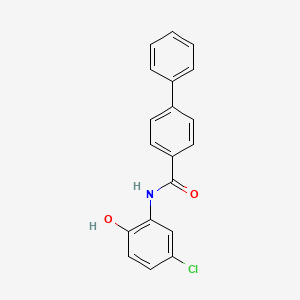![molecular formula C18H23N3O2 B5855459 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5855459.png)
2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone, also known as U0126, is a small molecule inhibitor that has been widely used in scientific research to study the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in various cellular processes such as cell proliferation, differentiation, and survival. U0126 has been shown to selectively inhibit the MAPK/ERK kinase (MEK) enzymes, which are upstream regulators of the MAPK pathway.
作用机制
2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone selectively inhibits the MEK enzymes by binding to their ATP-binding sites. MEK is a dual-specificity kinase that phosphorylates and activates the downstream ERK1/2 kinases. By inhibiting MEK, 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone can block the activation of ERK1/2 and downstream effectors that are involved in various cellular processes. 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone has been shown to be a competitive inhibitor of MEK, and its binding affinity has been reported to be in the nanomolar range.
Biochemical and Physiological Effects:
2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone has been shown to have various biochemical and physiological effects depending on the cell type and experimental conditions. In cancer cells, 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In cardiovascular cells, 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone has been shown to protect against ischemia-reperfusion injury, reduce cardiac hypertrophy, and improve cardiac function. In neuronal cells, 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone has been shown to protect against oxidative stress, reduce neuroinflammation, and improve cognitive function.
实验室实验的优点和局限性
2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone has several advantages for lab experiments. It is a selective inhibitor of the MEK enzymes, which allows for the specific targeting of the MAPK pathway. 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone is also commercially available from various suppliers, which makes it easily accessible for researchers. However, 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone also has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized, which requires frequent dosing in in vivo studies. 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone can also have off-target effects on other kinases, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone. One area of interest is the development of more potent and selective MEK inhibitors that can overcome the limitations of 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone. Another area of interest is the identification of biomarkers that can predict the response to MEK inhibitors in cancer patients. Additionally, the role of the MAPK pathway in aging and age-related diseases is an emerging area of research that can benefit from the use of 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone. Finally, the combination of 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone with other targeted therapies or immunotherapies is an exciting area of research that can improve the efficacy of cancer treatment.
合成方法
2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone can be synthesized using a multistep process that involves the condensation of 2,6-dimethyl-4(3H)-pyrimidinone with 4-morpholineethanol followed by the reaction with phenyl isocyanate. The final product is obtained after purification through column chromatography and recrystallization. The synthesis of 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone has been reported in several research articles, and the compound is commercially available from various suppliers.
科学研究应用
2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone has been widely used in scientific research to study the MAPK pathway and its role in various cellular processes. The inhibitor has been shown to selectively target the MEK enzymes, which are upstream regulators of the MAPK pathway. By inhibiting MEK, 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone can block the activation of downstream effectors such as ERK1/2, which are involved in cell proliferation, differentiation, and survival. 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone has been used in various in vitro and in vivo studies to investigate the role of the MAPK pathway in cancer, cardiovascular diseases, and neurological disorders.
属性
IUPAC Name |
2,6-dimethyl-1-(2-morpholin-4-ylethyl)-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14-17(16-6-4-3-5-7-16)18(22)19-15(2)21(14)9-8-20-10-12-23-13-11-20/h3-7H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSWBAQVWDLFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1CCN2CCOCC2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-5-phenylpyrimidin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5855380.png)


![1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)


![N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5855436.png)

![4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5855442.png)
![2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5855449.png)
![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5855451.png)
![1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5855467.png)

![4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5855471.png)